![molecular formula C7H11N3 B1454391 [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1283702-25-9](/img/structure/B1454391.png)
[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine
Descripción general
Descripción
1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine, or 1-Propylpyrazole-4-carboxamide, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyrazole family of compounds, which are commonly used in medicinal chemistry and drug discovery. It has a variety of biochemical and physiological effects, which make it a useful tool for laboratory experiments.
Aplicaciones Científicas De Investigación
1-Propylpyrazole-4-carboxamide has a variety of scientific research applications. It has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of these drugs. It has also been used in the study of the pharmacokinetics and pharmacodynamics of various drugs, as well as in the study of drug metabolism. Additionally, it has been used in the study of the structure and function of various enzymes, as well as in the study of the structure and function of various proteins.
Mecanismo De Acción
1-Propylpyrazole-4-carboxamide has a variety of biochemical and physiological effects, which make it a useful tool for laboratory experiments. It is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the enzyme, 1-Propylpyrazole-4-carboxamide can reduce inflammation and pain. Additionally, it is known to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of the immune system. By inhibiting this enzyme, 1-Propylpyrazole-4-carboxamide can reduce inflammation and regulate the immune system.
Efectos Bioquímicos Y Fisiológicos
1-Propylpyrazole-4-carboxamide has a variety of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting this enzyme, 1-Propylpyrazole-4-carboxamide can reduce inflammation and pain. Additionally, it is known to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of the immune system. By inhibiting this enzyme, 1-Propylpyrazole-4-carboxamide can reduce inflammation and regulate the immune system. Furthermore, it has been shown to have anti-cancer effects, as well as anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propylpyrazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biochemical and physiological effects are well-characterized. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and thus it must be dissolved in an organic solvent before use. Additionally, it is not stable in light, and thus it must be stored in a dark place.
Direcciones Futuras
1-Propylpyrazole-4-carboxamide has a variety of potential future directions. It could be used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as to study drug metabolism. Furthermore, it could be used to study the structure and function of various enzymes and proteins. Finally, it could be used to develop new drugs and therapies for various diseases and conditions.
Propiedades
IUPAC Name |
(1-prop-2-enylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-3-10-6-7(4-8)5-9-10/h2,5-6H,1,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTWZESOPAZUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454308.png)
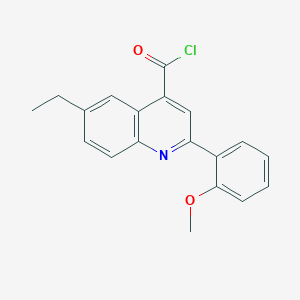

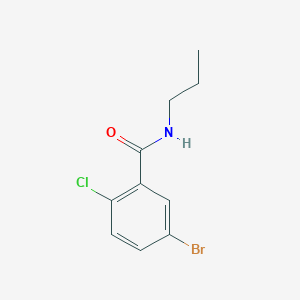
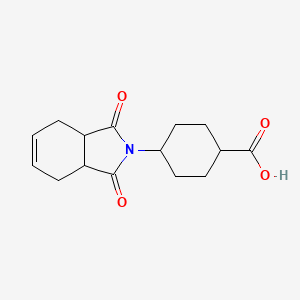

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454316.png)
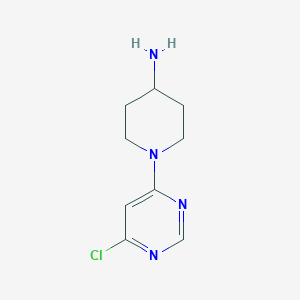
![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)
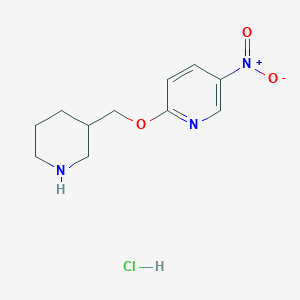

![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)
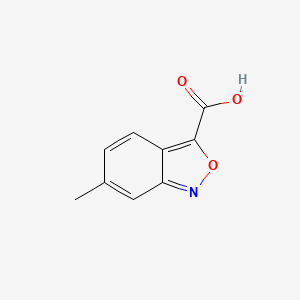
![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)